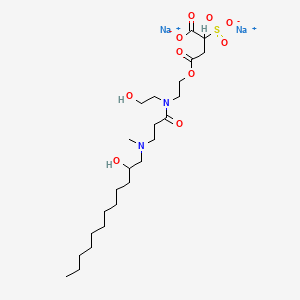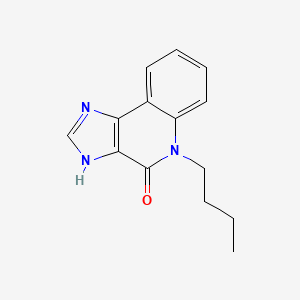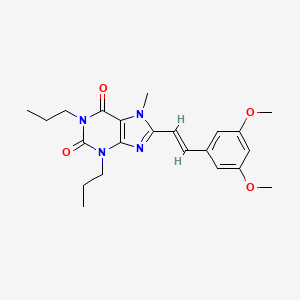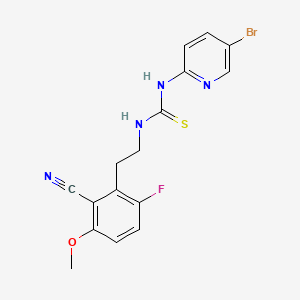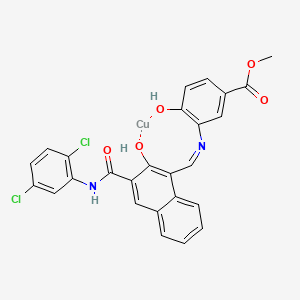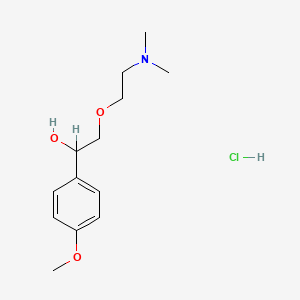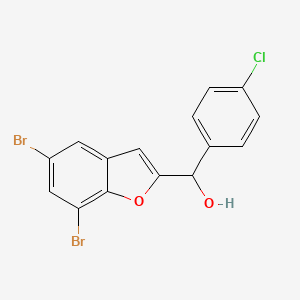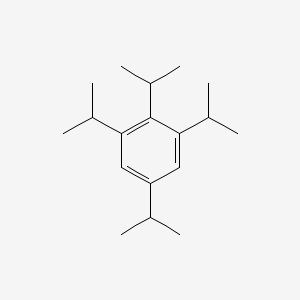
1,2,3,5-Tetraisopropylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,5-Tetraisopropylbenzene is an organic compound with the molecular formula C18H30. It is a derivative of benzene, where four hydrogen atoms are replaced by isopropyl groups at the 1, 2, 3, and 5 positions. This compound is known for its unique structural properties and its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,5-Tetraisopropylbenzene can be synthesized through Friedel-Crafts alkylation of benzene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,5-Tetraisopropylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium, resulting in the formation of isopropyl-substituted cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the isopropyl groups can be replaced by other substituents such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products:
Oxidation: Carboxylic acids
Reduction: Isopropyl-substituted cyclohexane derivatives
Substitution: Halogenated or nitrated derivatives of this compound
Scientific Research Applications
1,2,3,5-Tetraisopropylbenzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2,3,5-Tetraisopropylbenzene involves its interaction with molecular targets and pathways within a system. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with specific enzymes or receptors. These interactions can result in changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
- 1,2,4,5-Tetraisopropylbenzene
- 1,3,5-Triisopropylbenzene
- 1,4-Diisopropylbenzene
Comparison: 1,2,3,5-Tetraisopropylbenzene is unique due to the specific positions of the isopropyl groups on the benzene ring, which influence its chemical reactivity and physical properties. Compared to 1,2,4,5-Tetraisopropylbenzene, the 1,2,3,5-isomer may exhibit different steric and electronic effects, leading to variations in reaction outcomes and applications. Similarly, 1,3,5-Triisopropylbenzene and 1,4-Diisopropylbenzene have different substitution patterns, affecting their chemical behavior and uses.
Properties
CAS No. |
29040-93-5 |
|---|---|
Molecular Formula |
C18H30 |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
1,2,3,5-tetra(propan-2-yl)benzene |
InChI |
InChI=1S/C18H30/c1-11(2)15-9-16(12(3)4)18(14(7)8)17(10-15)13(5)6/h9-14H,1-8H3 |
InChI Key |
QFVQBSPZFKZLCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-pyridylmethyl N-[2-[[(1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-[[2-(2-pyridylmethoxycarbonylamino)benzoyl]amino]pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12726562.png)
